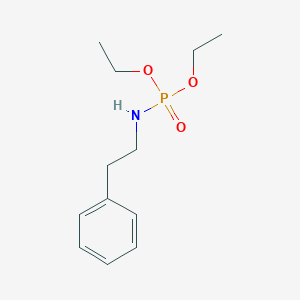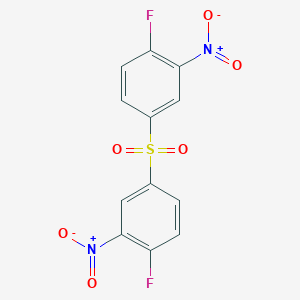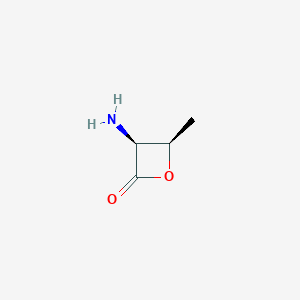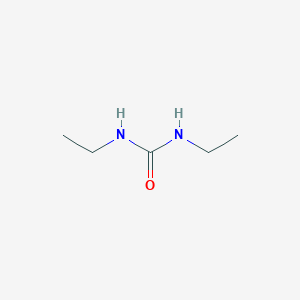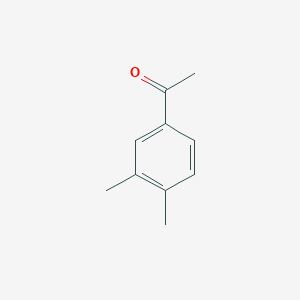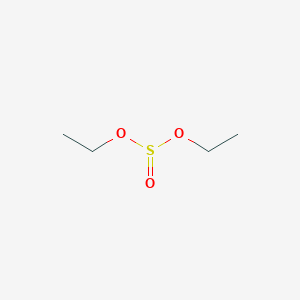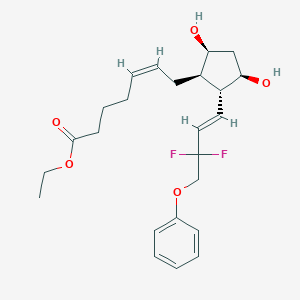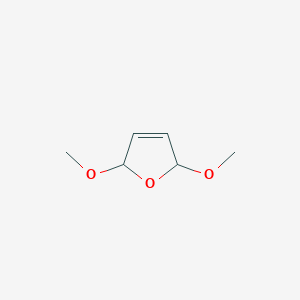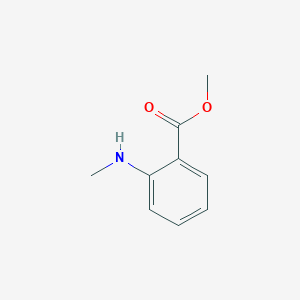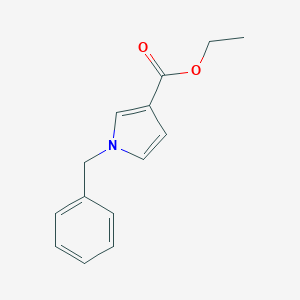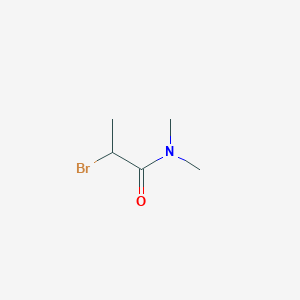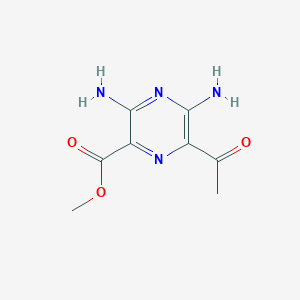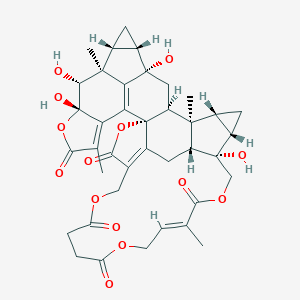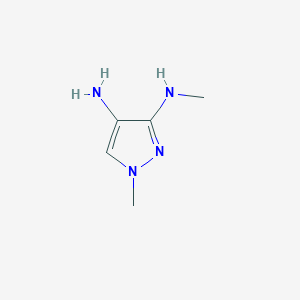
N3,1-Dimethyl-1H-pyrazole-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,1-Dimethyl-1H-pyrazole-3,4-diamine, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a pyrazole derivative that has been synthesized using several methods.
Wirkmechanismus
The mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine is not fully understood. However, it has been proposed that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of enzymes by binding to their active sites. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been shown to interact with DNA, leading to the inhibition of DNA synthesis.
Biochemische Und Physiologische Effekte
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine inhibits the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In vivo studies have shown that N3,1-Dimethyl-1H-pyrazole-3,4-diamine has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has several advantages for lab experiments, including its low toxicity and high stability. However, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has limitations, including its low solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on N3,1-Dimethyl-1H-pyrazole-3,4-diamine. One direction is to study the mechanism of action of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in more detail. Another direction is to explore the potential applications of N3,1-Dimethyl-1H-pyrazole-3,4-diamine in drug discovery, materials science, and catalysis. Additionally, the synthesis of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be optimized to improve the yield and purity of the compound.
Synthesemethoden
N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be synthesized using several methods, including the reaction of 3,4-diaminopyrazole with dimethyl sulfate or the reaction of 3,4-diaminopyrazole with methyl iodide. The yield of N3,1-Dimethyl-1H-pyrazole-3,4-diamine can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been shown to inhibit the activity of several enzymes, including protein kinase and phosphodiesterase. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has also been reported to have anticancer, anti-inflammatory, and antiviral activities. In materials science, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been used as a ligand for the synthesis of chiral catalysts.
Eigenschaften
CAS-Nummer |
131311-56-3 |
|---|---|
Produktname |
N3,1-Dimethyl-1H-pyrazole-3,4-diamine |
Molekularformel |
C5H10N4 |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-N,1-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
CKTAQORZJFLYHW-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C=C1N)C |
Kanonische SMILES |
CNC1=NN(C=C1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



